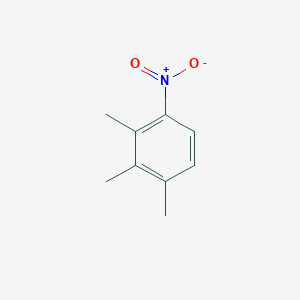

3,5-ジ-tert-ブチル-1H-ピラゾール

説明

Synthesis Analysis

The synthesis of 3,5-di-tert-butyl-1H-pyrazoles involves various chemical strategies. For example, a novel synthesis method for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been established, providing a more versatile approach than previously possible, utilizing reactions such as the Sandmeyer reaction for efficient synthesis (Bobko, Kaura, Evans, & Su, 2012). Another approach involves the condensation of 1,3-diketones with hydrazine in ethanol, leading to various 3,5-diaryl-1H-pyrazoles (Wang, Zheng, & Fan, 2009).

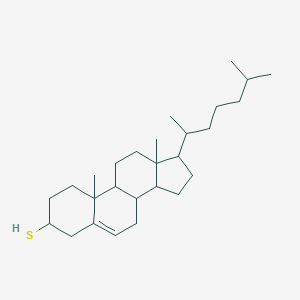

Molecular Structure Analysis

The molecular structure of 3,5-di-tert-butyl-1H-pyrazoles has been elucidated through techniques like X-ray crystal structure analysis. These compounds often form dimers through N–H…N intermolecular hydrogen bonds. The crystal structures help in understanding the molecular geometry, tautomeric forms, and intermolecular interactions which are crucial for their chemical behavior and applications (Wang, Zheng, & Fan, 2009).

Chemical Reactions and Properties

3,5-Di-tert-butyl-1H-pyrazoles undergo various chemical reactions that reflect their reactivity and functional group compatibility. For instance, the reactivity with electrophiles and the ability to undergo further cyclization to form complex heterocycles illustrate the compound's versatility in synthetic applications (Blake, Clarke, Mares, & McNab, 2003).

Physical Properties Analysis

The physical properties of 3,5-di-tert-butyl-1H-pyrazoles, such as melting points, solubility, and crystal structures, are influenced by their molecular structure. The presence of tert-butyl groups contributes to the compound's lipophilicity and affects its solubility in various solvents. The molecular arrangement in the solid state, studied through X-ray crystallography, provides insights into the compound's stability and intermolecular interactions (Wang, Zheng, & Fan, 2009).

Chemical Properties Analysis

Chemically, 3,5-di-tert-butyl-1H-pyrazoles exhibit a range of reactivities, such as nucleophilic substitutions and electrophilic additions, depending on the substituents attached to the pyrazole nucleus. Their chemical stability, reactivity towards different reagents, and the possibility of forming various derivatives make them valuable in synthetic chemistry and material science applications. The study of their reactivity patterns aids in the development of new synthetic methodologies and the design of novel compounds with desired properties (Blake, Clarke, Mares, & McNab, 2003).

科学的研究の応用

有機合成

“3,5-ジ-tert-ブチル-1H-ピラゾール”は有機合成において貴重な化合物です . 様々な有機化合物の製造に使用され、より複雑な分子の合成におけるビルディングブロックとして役立ちます .

重合阻害剤

スチレンやブタジエンなどのモノマーの製造において、重合阻害剤として使用されます . これにより、重合速度を制御し、反応が過度に活発になり、潜在的に危険になるのを防ぎます .

エナンチオ選択的化合物の合成

“3,5-ジ-tert-ブチル-1H-ピラゾール”は、L-プロリンを触媒として用いた不斉ニトロソアルドール反応によって、エナンチオ選択的な1,2-オキサジナンおよびイソキサゾリジンの合成において添加剤として使用されます . これは、化学や生物学の多くの分野で重要なキラル化合物の製造において重要です .

ピラゾール誘導体の核となる要素

ピラゾールは、隣接する2つの窒素原子を含む5員環複素環構造を特徴とし、核となる要素として機能します . “3,5-ジ-tert-ブチル-1H-ピラゾール”は、医薬品や農業など、化学産業の様々な分野で汎用性のある骨格として、特権的な地位を占めるピラゾール誘導体の1つです .

生物活性

ピラゾールとその多様な生物活性には、抗結核剤、抗菌剤、抗真菌剤、抗炎症剤、抗癌剤、抗糖尿病剤などの役割が含まれます . したがって、“3,5-ジ-tert-ブチル-1H-ピラゾール”は、これらの特性を持つ新薬の開発に潜在的に使用できる可能性があります

将来の方向性

作用機序

Target of Action

It is known that pyrazole derivatives can interact with a variety of biological targets, depending on their specific substitutions .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .

Biochemical Pathways

Pyrazole derivatives can influence a range of biochemical pathways, depending on their specific structure and the biological targets they interact with .

Pharmacokinetics

The bioavailability of a compound is influenced by these properties, which determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and finally excreted .

Result of Action

The effects would depend on the specific biological targets and pathways that the compound interacts with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other substances.

特性

IUPAC Name |

3,5-ditert-butyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-10(2,3)8-7-9(13-12-8)11(4,5)6/h7H,1-6H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDCVLVDQENIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150315 | |

| Record name | 3,5-Di-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132-14-5 | |

| Record name | 3,5-Di-t-butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-t-butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do the tert-butyl groups in 3,5-di-tert-butyl-1H-pyrazole influence its coordination behavior?

A1: The bulky tert-butyl groups in the 3 and 5 positions of the pyrazole ring exert significant steric hindrance around the nitrogen donor atoms. This steric effect has been shown to impact the coordination geometry and reactivity of metal complexes containing this ligand. For instance, in the compound dichloridobis(3,5-di-tert-butyl-1H-pyrazole-κN2)cobalt(II), the bulky tert-butyl groups force the formation of intramolecular hydrogen bonds between the pyrazole nitrogen atoms and the chloride ligands, a feature not observed in less sterically hindered analogs [].

Q2: Can 3,5-di-tert-butyl-1H-pyrazole act as a Lewis base?

A2: Yes, the pyrazole ring in 3,5-di-tert-butyl-1H-pyrazole retains its Lewis basic character despite the bulky substituents. Research has shown that it can react with Lewis acids such as bis(pentafluorophenyl)borane, forming zwitterionic adducts. These adducts exhibit interesting reactivity, including the ability to activate small molecules such as carbon dioxide [].

Q3: Are there any reported crystallographic studies on 3,5-di-tert-butyl-1H-pyrazole derivatives?

A3: Yes, multiple studies have investigated the crystal structures of 3,5-di-tert-butyl-1H-pyrazole derivatives. These studies reveal key information about the molecular geometry, intermolecular interactions (such as hydrogen bonding), and packing arrangements in the solid state. For example, the crystal structure of 3,5-Di-tert-butyl-1H-pyrazole-4-carbonitrile highlights the linear geometry of the cyano group and the presence of N—H⋯N hydrogen bonds that lead to the formation of inversion dimers in the crystal lattice []. Similarly, crystallographic analysis of 2-(3,5-di-tert-butyl-1H-pyrazol-1-yl)ethanol, synthesized via a solvent-free method, reveals a head-to-tail arrangement of molecules driven by hydrogen bonding, forming chains within the crystal structure [].

Q4: Has 3,5-di-tert-butyl-1H-pyrazole been explored in the context of frustrated Lewis pair chemistry?

A4: Absolutely. The combination of the Lewis basic pyrazole nitrogen and the steric bulk provided by the tert-butyl groups makes 3,5-di-tert-butyl-1H-pyrazole a suitable candidate for frustrated Lewis pair (FLP) chemistry. Researchers have successfully synthesized a bifunctional FLP by reacting 3,5-di-tert-butyl-1H-pyrazole with bis(pentafluorophenyl)borane. This FLP demonstrates the ability to activate dihydrogen heterolytically and engage in the fixation of small molecules like carbon dioxide [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Dibenzo[b,e]azepine-6,11-dione](/img/structure/B74054.png)

![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)